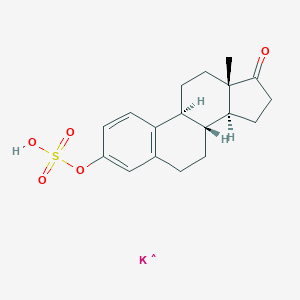

Estron-3-sulfat-Kalium-Salz

Übersicht

Beschreibung

Estrone sulfate (potassium) is a naturally occurring steroid and a conjugated estrogen. It is a potassium salt of estrone sulfate, which is an estrogen ester and conjugate. Estrone sulfate is one of the most abundant estrogens in the human body, particularly in the bloodstream of postmenopausal women. It plays a crucial role in various physiological processes and is used in hormone replacement therapy to manage menopausal symptoms and other hormone-related disorders .

Wissenschaftliche Forschungsanwendungen

Estron-sulfat (Kalium) hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Als Standard für analytische Methoden zur Quantifizierung von Östrogenspiegeln in biologischen Proben verwendet.

Biologie: Studien zu seiner Rolle im Östrogenstoffwechsel und seinen Auswirkungen auf zelluläre Prozesse.

Medizin: Wird in der Hormonersatztherapie eingesetzt, um menopausale Symptome zu lindern, bestimmte Arten von Brust- und Prostatakrebs zu behandeln und Erkrankungen im Zusammenhang mit Östrogenmangel zu behandeln.

Industrie: Eingesetzt in der Entwicklung von Arzneimitteln und als Referenzverbindung in Qualitätskontrollprozessen .

5. Wirkmechanismus

Estron-sulfat (Kalium) übt seine Wirkungen aus, indem es in Estron und Estradiol umgewandelt wird, die aktive Östrogene sind. Diese Östrogene binden an Östrogenrezeptoren in Zielgeweben, was zur Aktivierung von östrogenempfindlichen Genen führt. Die Bindung von Östrogenen an ihre Rezeptoren moduliert die Sekretion von Gonadotropinen (luteinisierendes Hormon und follikelstimulierendes Hormon) über einen negativen Rückkopplungsmechanismus und reguliert so verschiedene physiologische Prozesse .

Wirkmechanismus

Target of Action

Estrone 3-sulfate potassium salt, also known as Estra-1,3,5(10)-trien-17-one, 3-(sulfooxy)-, potassium salt, is a form of estrogen . The primary targets of this compound are nuclear receptors in estrogen-responsive tissues . These receptors play a crucial role in various biological processes, including the regulation of the menstrual cycle, maintenance of pregnancy, and development of secondary sexual characteristics .

Mode of Action

The compound interacts with its targets by entering the cells of responsive tissues, where it binds to estrogen receptors . The hormone-bound estrogen receptors dimerize, translocate to the nucleus of cells, and bind to estrogen response elements (ERE) of genes . This interaction modulates the pituitary secretion of the gonadotropins, luteinizing hormone (LH), and follicle-stimulating hormone (FSH), through a negative feedback mechanism .

Biochemical Pathways

Estrone 3-sulfate potassium salt affects several biochemical pathways. It is converted to estradiol, a more potent form of estrogen, through the activity of steroid sulfatase . This conversion process is a key part of the steroid hormone biosynthesis pathway .

Pharmacokinetics

It is known that its conversion to estradiol requires steroid sulfatase activity . This suggests that the compound’s bioavailability may be influenced by the presence and activity of this enzyme in the body.

Result of Action

The action of Estrone 3-sulfate potassium salt results in the modulation of various molecular and cellular processes. As an estrogen, it can alleviate symptoms of menopause, treat some types of infertility, underdevelopment of female sexual characteristics, vaginal atrophy, some types of breast cancer (particularly in men and postmenopausal women), prostate cancer, and prevent osteoporosis .

Action Environment

The action of Estrone 3-sulfate potassium salt can be influenced by various environmental factors. For example, a study on the migration and abiotic transformation of estrone and estrone-3-sulfate during soil transport showed that the migration capacity of estrone-3-sulfate was far stronger than estrone in soil . This suggests that the compound’s action, efficacy, and stability may be affected by its environment, including the presence of other compounds and the physical and chemical properties of the environment .

Biochemische Analyse

Biochemical Properties

Estrone 3-sulfate potassium salt is biologically inactive, with less than 1% of the relative binding affinity of estradiol for the ERα and ERβ . Simultaneously, estrogen sulfotransferases, including SULT1A1 and SULT1E1, convert estrone to Estrone 3-sulfate potassium salt, resulting in an equilibrium between the two steroids in various tissues .

Cellular Effects

Estrone 3-sulfate potassium salt itself does not have direct cellular effects due to its biological inactivity. Its transformation into estrone can influence various cellular processes. Estrone, the product of the transformation, can be converted by 17β-hydroxysteroid dehydrogenases into the more potent estrogen estradiol . This estradiol can then bind to and activate estrogen receptors, influencing cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of Estrone 3-sulfate potassium salt involves its conversion into estrone by steroid sulfatase . Estrone can then be converted into estradiol, a more potent estrogen, by 17β-hydroxysteroid dehydrogenases . Estradiol exerts its effects at the molecular level by binding to estrogen receptors and modulating their activity .

Metabolic Pathways

Estrone 3-sulfate potassium salt is involved in the metabolic pathway of estrone. It is converted into estrone by steroid sulfatase . Estrone can then be converted into estradiol by 17β-hydroxysteroid dehydrogenases .

Transport and Distribution

Estrone 3-sulfate potassium salt is hydrophilic due to its anionic nature . It is transported into cells in a tissue-specific manner by active transport via organic-anion-transporting polypeptides (OATPs), including OATP1A2, OATP1B1, OATP1B3, OATP1C1, OATP2B1, OATP3A1, OATP4A1, and OATP4C1, as well as by the sodium-dependent organic anion transporter (SOAT; SLC10A6) .

Vorbereitungsmethoden

Synthetische Verfahren und Reaktionsbedingungen: Estron-sulfat (Kalium) kann durch Sulfatierung von Estron synthetisiert werden. Die Reaktion beinhaltet typischerweise die Verwendung von Schwefeltrioxid oder Chlorsulfonsäure als Sulfatierungsmittel. Die Reaktion wird unter kontrollierten Bedingungen durchgeführt, um die selektive Bildung des Sulfatesters sicherzustellen. Das resultierende Estron-sulfat wird dann mit Kaliumhydroxid neutralisiert, um das Kaliumsalz zu bilden .

Industrielle Produktionsverfahren: In industriellen Umgebungen umfasst die Produktion von Estron-sulfat (Kalium) groß angelegte Sulfatierungsprozesse. Die Reaktionsbedingungen werden optimiert, um hohe Ausbeuten und Reinheit zu erzielen. Der Prozess umfasst die Reinigung des Endprodukts durch Kristallisation oder andere Trennverfahren, um Verunreinigungen zu entfernen und die gewünschte Qualität zu gewährleisten .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Estron-sulfat (Kalium) unterliegt verschiedenen chemischen Reaktionen, darunter:

Hydrolyse: Estron-sulfat kann unter sauren oder enzymatischen Bedingungen zu Estron und Schwefelsäure hydrolysiert werden.

Reduktion: Die Verbindung kann zu Estradiol-sulfat reduziert werden, einem stärkeren Östrogen.

Oxidation: Estron-sulfat kann oxidiert werden, um Estron-3,4-chinon zu bilden, ein reaktives Zwischenprodukt.

Häufige Reagenzien und Bedingungen:

Hydrolyse: Saure Bedingungen (z. B. Salzsäure) oder enzymatische Hydrolyse unter Verwendung von Sulfatase-Enzymen.

Reduktion: Reduktionsmittel wie Natriumborhydrid oder katalytische Hydrierung.

Oxidation: Oxidationsmittel wie Kaliumpermanganat oder Chromtrioxid.

Hauptprodukte, die gebildet werden:

Hydrolyse: Estron und Schwefelsäure.

Reduktion: Estradiol-sulfat.

Oxidation: Estron-3,4-chinon

Vergleich Mit ähnlichen Verbindungen

Estron-sulfat (Kalium) kann mit anderen ähnlichen Verbindungen verglichen werden, wie z. B.:

Estradiol-sulfat: Ein stärkeres Östrogen mit ähnlichen Anwendungen in der Hormonersatztherapie.

Estriol-sulfat: Ein weiteres Östrogenkonjugat mit unterschiedlichen physiologischen Rollen und therapeutischen Anwendungen.

Estron-glucuronid: Ein konjugiertes Östrogen mit unterschiedlichen Stoffwechselwegen und Ausscheidungsprofilen.

Einzigartigkeit: Estron-sulfat (Kalium) ist aufgrund seines Vorkommens im menschlichen Körper und seiner Rolle als Reservoir für die Bildung aktiver Östrogene einzigartig. Seine Stabilität und Löslichkeit als Kaliumsalz machen es für verschiedene Forschungs- und therapeutische Anwendungen geeignet .

Eigenschaften

CAS-Nummer |

1240-04-6 |

|---|---|

Molekularformel |

C18H21KO5S |

Molekulargewicht |

388.5 g/mol |

IUPAC-Name |

potassium;[(8R,9S,13S,14S)-13-methyl-17-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-yl] sulfate |

InChI |

InChI=1S/C18H22O5S.K/c1-18-9-8-14-13-5-3-12(23-24(20,21)22)10-11(13)2-4-15(14)16(18)6-7-17(18)19;/h3,5,10,14-16H,2,4,6-9H2,1H3,(H,20,21,22);/q;+1/p-1/t14-,15-,16+,18+;/m1./s1 |

InChI-Schlüssel |

CUQHOFAEIPGLBH-ZFINNJDLSA-M |

SMILES |

CC12CCC3C(C1CCC2=O)CCC4=C3C=CC(=C4)OS(=O)(=O)O.[K] |

Isomerische SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)CCC4=C3C=CC(=C4)OS(=O)(=O)[O-].[K+] |

Kanonische SMILES |

CC12CCC3C(C1CCC2=O)CCC4=C3C=CC(=C4)OS(=O)(=O)[O-].[K+] |

Key on ui other cas no. |

1240-04-6 |

Physikalische Beschreibung |

Solid |

Piktogramme |

Irritant; Health Hazard |

Verwandte CAS-Nummern |

481-97-0 (Parent) |

Synonyme |

estrone sulfate estrone sulfate, 14C-labeled estrone sulfate, 16-(14)C-labeled estrone sulfate, ammonium salt estrone sulfate, potassium salt estrone sulfate, sodium salt estrone-3-sulfate Evex oestrone sulphate potassium estrone sulfate sodium estrone sulfate |

Herkunft des Produkts |

United States |

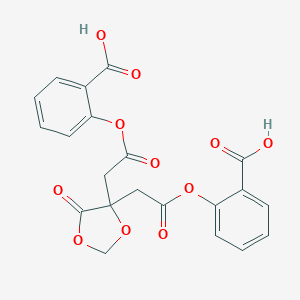

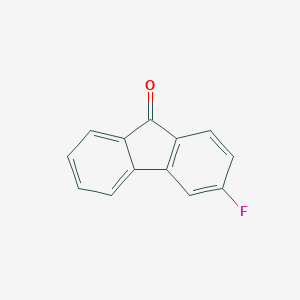

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Pyridinium, 2-[(hydroxyimino)methyl]-1-methyl-, methyl sulfate (1:1)](/img/structure/B73819.png)

![3-Nitroso-3-azabicyclo[3.2.2]nonane](/img/structure/B73829.png)